N,3-dimethyl-N-(1-methylpyrazol-3-yl)-2-pyridin-3-ylbutanamide
Description
N,3-dimethyl-N-(1-methylpyrazol-3-yl)-2-pyridin-3-ylbutanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a pyrazole ring, a pyridine ring, and a butanamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
N,3-dimethyl-N-(1-methylpyrazol-3-yl)-2-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(2)14(12-6-5-8-16-10-12)15(20)19(4)13-7-9-18(3)17-13/h5-11,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMULFZLLGZPBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)N(C)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-(1-methylpyrazol-3-yl)-2-pyridin-3-ylbutanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 1,3-diketone, and reacting it with hydrazine or its derivatives under acidic or basic conditions.
Formation of the pyridine ring: This could involve a condensation reaction between an aldehyde and an amine, followed by cyclization.
Coupling of the pyrazole and pyridine rings: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the butanamide backbone: This could be achieved through an amide coupling reaction, using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-N-(1-methylpyrazol-3-yl)-2-pyridin-3-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or materials.
Biology: Potential use as a probe or ligand in biochemical assays or studies.
Medicine: Possible development as a pharmaceutical agent, depending on its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-(1-methylpyrazol-3-yl)-2-pyridin-3-ylbutanamide would depend on its specific biological or chemical activity. This could involve interaction with specific molecular targets, such as enzymes or receptors, and modulation of biochemical pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-methylpyrazole derivatives: Compounds with similar pyrazole structures.
Pyridine derivatives: Compounds with similar pyridine structures.
Amides: Compounds with similar amide functional groups.
Uniqueness
N,3-dimethyl-N-(1-methylpyrazol-3-yl)-2-pyridin-3-ylbutanamide is unique due to its specific combination of functional groups and structural features, which could confer unique chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
